A Technical Guide to 2-Chloro-6-(4-methylpiperazino)pyridine: Properties, Synthesis, and Handling for the Research Professional
A Technical Guide to 2-Chloro-6-(4-methylpiperazino)pyridine: Properties, Synthesis, and Handling for the Research Professional
This document provides a comprehensive technical overview of 2-Chloro-6-(4-methylpiperazino)pyridine, a heterocyclic compound of significant interest in contemporary synthetic and medicinal chemistry. As a bifunctional molecule incorporating both a reactive chloropyridine moiety and a nucleophilic methylpiperazine group, it serves as a versatile intermediate for the construction of more complex molecular architectures. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its properties, synthesis, characterization, and safe handling.
Molecular Identity and Physicochemical Profile
2-Chloro-6-(4-methylpiperazino)pyridine is a substituted pyridine derivative. The pyridine ring, an aromatic heterocycle, is rendered electron-deficient by the nitrogen atom, which facilitates nucleophilic substitution at the halogenated positions. The 4-methylpiperazine substituent introduces a tertiary amine and a secondary amine, significantly influencing the molecule's basicity and solubility.
Table 1: Key Identifiers and Properties
| Identifier | Value | Source/Method |
|---|---|---|
| IUPAC Name | 2-Chloro-6-(4-methylpiperazin-1-yl)pyridine | IUPAC Nomenclature |
| Molecular Formula | C₁₀H₁₄ClN₃ | - |
| Molecular Weight | 211.69 g/mol | Calculated |
| SMILES | CN1CCN(CC1)C2=NC=CC=C2Cl | - |
| InChIKey | InChIKey=VNYYFLDINJOTFH-UHFFFAOYSA-N | Generated |
| CAS Number | 128339-12-8 | Chemical Abstract Service |
Table 2: Predicted and Observed Physicochemical Data
| Property | Value / Observation | Rationale & Scientific Context |
|---|---|---|
| Appearance | Off-white to yellow solid or oil | Typical for functionalized pyridine derivatives. |
| Melting Point | Not consistently reported; expected to be a low-melting solid. | Dependent on purity; intermolecular forces are moderate. |
| Boiling Point | > 250 °C (Predicted) | High due to molecular weight and polar functional groups. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Chloroform).[1] | The piperazine and pyridine nitrogens allow for solvation by polar solvents. |
| Limited solubility in water. | The hydrophobic pyridine ring and hydrocarbon backbone limit aqueous solubility, though it may be enhanced under acidic conditions via protonation of the piperazine nitrogens. |
| pKa | Two basic centers: Piperazine N (pKa ~8.5-9.5, predicted), Pyridine N (pKa ~3-4, predicted). | The aliphatic amine of the piperazine ring is significantly more basic than the sp²-hybridized nitrogen of the electron-poor pyridine ring. This differential basicity is key for selective reactions and purifications. |
Synthesis and Mechanistic Rationale
The principal and most efficient route to 2-Chloro-6-(4-methylpiperazino)pyridine is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This cornerstone reaction of heterocyclic chemistry is both reliable and scalable.
Causality Behind the Synthetic Strategy: The starting material, 2,6-dichloropyridine, is highly susceptible to nucleophilic attack. The electronegative nitrogen atom and the two chlorine atoms withdraw electron density from the pyridine ring, activating the C2 and C6 positions for substitution. 1-Methylpiperazine acts as a potent nitrogen nucleophile. The reaction proceeds sequentially; the first substitution is typically rapid. Driving the reaction to completion for the mono-substituted product requires careful control of stoichiometry and reaction conditions to minimize the formation of the di-substituted byproduct.
This protocol is a self-validating system, including in-process checks and a robust purification scheme to ensure high purity of the final product.
-
Reagents:
-
2,6-Dichloropyridine (1.0 eq)
-
1-Methylpiperazine (1.05 eq)
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Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (approx. 0.5 M concentration)
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-dichloropyridine and the chosen solvent (DMF).
-
Add potassium carbonate. This inorganic base acts as a proton scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.
-
Add 1-methylpiperazine dropwise to the stirring suspension at room temperature. A slight exotherm may be observed.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.[2] The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
The filtrate is then concentrated under reduced pressure to remove the bulk of the solvent.
-
Work-up & Purification: The resulting crude residue is partitioned between water and a suitable organic solvent like ethyl acetate or dichloromethane. The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.
-
The final product is purified by column chromatography on silica gel to isolate the desired mono-substituted product from unreacted starting material and any di-substituted byproduct.
-
Caption: High-level workflow for the synthesis of the title compound.
Analytical Characterization: A Self-Validating System
Confirmation of the structure and purity of 2-Chloro-6-(4-methylpiperazino)pyridine relies on a combination of standard spectroscopic techniques. Each method provides orthogonal data that, when combined, validates the identity of the compound.
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¹H NMR (Proton Nuclear Magnetic Resonance): This technique confirms the connectivity and chemical environment of all protons.
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Expected Signals:
-
Pyridine Ring: Three distinct aromatic protons, typically a triplet (~7.5 ppm) and two doublets (~6.6-6.8 ppm), showing characteristic coupling patterns for a 2,6-disubstituted pyridine.
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Piperazine Ring: Two sets of broad signals, each integrating to 4 protons, corresponding to the two distinct CH₂ groups. One set will be adjacent to the pyridine ring (~3.5-3.7 ppm) and the other adjacent to the N-methyl group (~2.4-2.6 ppm).[2]
-
Methyl Group: A sharp singlet at ~2.3 ppm integrating to 3 protons.
-
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Provides information on the carbon skeleton. Expected signals include those for the five distinct pyridine carbons (two of which are quaternary and shifted far downfield) and the three distinct carbons of the 4-methylpiperazine moiety.
-
Mass Spectrometry (MS): This is crucial for confirming the molecular weight and elemental composition.
-
Expected Result: In Electrospray Ionization (ESI) positive mode, the primary ion observed will be the [M+H]⁺ ion at m/z 212.69. A characteristic isotopic pattern for one chlorine atom (a ~3:1 ratio of M to M+2 peaks) must be observed, which is a critical validation point.[3]
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Caption: Orthogonal analytical workflow for structural validation.
Safety, Handling, and Storage
As a chloro-aromatic amine, 2-Chloro-6-(4-methylpiperazino)pyridine requires careful handling. While specific toxicology data is not widely published, the hazards can be inferred from its constituent functional groups.
-
Hazard Classification (Inferred):
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[6]
-
-
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Applications in Research & Development
The true value of 2-Chloro-6-(4-methylpiperazino)pyridine lies in its utility as a versatile synthetic building block. The pyridine-piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS).[7]
-
Key Reactive Sites:
-
C2-Chloro Group: This site is primed for further SNAr reactions or, more commonly, for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds.[8]
-
Pyridine Nitrogen: Can be N-oxidized or quaternized to modulate the electronic properties and solubility of downstream compounds.
-
Piperazine N-H (if demethylated) or Aryl Position: The molecule can be further functionalized at other positions on the rings through various organic reactions.
-
Its strategic importance is in providing a reliable scaffold that can be elaborated in multiple vectors, enabling the rapid generation of compound libraries for screening and lead optimization in drug discovery programs.
References
-
Lombardo, L. J., et al. (n.d.). Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Anti-Tumor Activity in Preclinical Assays. AWS. Available at: [Link]
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Daina, A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. ResearchGate. Available at: [Link]
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Arslan, H., et al. (2010). 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. National Institutes of Health. Available at: [Link]
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European Patent Office. (1989). Process of preparing 2-chloropyridine and/or 2,6-dichloropyridine. Available at: [Link]
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Carl ROTH. (n.d.). Pyridine - Safety Data Sheet. Available at: [Link]
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ChemSynthesis. (2025). 1-(6-chloro-3-nitro-2-pyridinyl)-4-methylpiperazine. Available at: [Link]
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Semantic Scholar. (n.d.). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Available at: [Link]
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PubChem. (n.d.). 2-chloro-6-(pyridin-4-yl)pyridine-3-carbonitrile. Available at: [Link]
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Royal Society of Chemistry. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Available at: [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Available at: [Link]
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MDPI. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Available at: [Link]
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Pipzine Chemicals. (n.d.). 2-Chloro-6-Methylpyridine-4-Carboxylic Acid. Available at: [Link]
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Ghamghamy, S., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available at: [Link]
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Turesky, R. J., et al. (n.d.). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. National Institutes of Health. Available at: [Link]
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